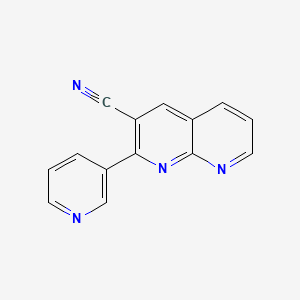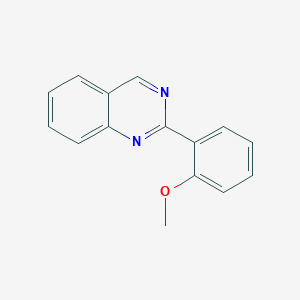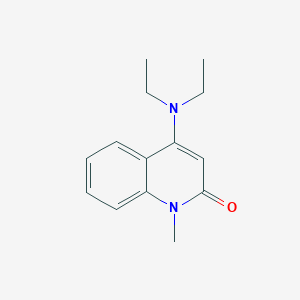![molecular formula C14H17NO2 B11873918 Spiro[2.4]heptan-4-ol, phenylcarbamate CAS No. 73928-08-2](/img/structure/B11873918.png)
Spiro[2.4]heptan-4-ol, phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound with a unique spirocyclic structure. It consists of a spiro[2.4]heptane core with a hydroxyl group at the 4-position and a phenylcarbamate group attached to the hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptan-4-ol, phenylcarbamate typically involves the preparation of the spiro[2.4]heptane core followed by functionalization at the 4-position. One common method involves the transformation of spiro[2.4]heptan-4-one into the desired product through a series of reactions. For example, spiro[2.4]heptan-4-one can be converted to 5-phenylthio-α,β-unsaturated ketone, which is then subjected to conjugate addition of an organocuprate reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.4]heptan-4-ol, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylcarbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of spiro[2.4]heptan-4-one or spiro[2.4]heptan-4-al.
Reduction: Formation of spiro[2.4]heptan-4-amine.
Substitution: Formation of various substituted spiro[2.4]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[2.4]heptan-4-ol, phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Spiro[2.4]heptan-4-ol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]heptane analogues: These compounds share the spiro[2.4]heptane core but differ in the functional groups attached.
Spirocyclopropanes: These compounds have a spirocyclic structure with a cyclopropane ring instead of a heptane ring.
Uniqueness
Spiro[2.4]heptan-4-ol, phenylcarbamate is unique due to its specific combination of a spiro[2.4]heptane core and a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73928-08-2 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
spiro[2.4]heptan-7-yl N-phenylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-13(15-11-5-2-1-3-6-11)17-12-7-4-8-14(12)9-10-14/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
InChI-Schlüssel |
MHTOTGKLDPSBIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)CC2)OC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


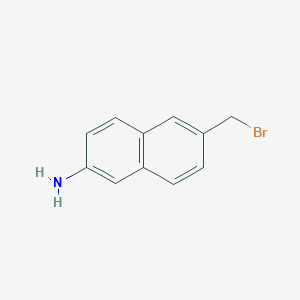
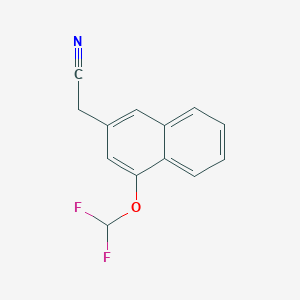
![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
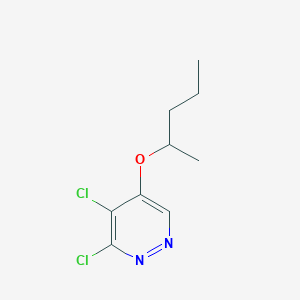
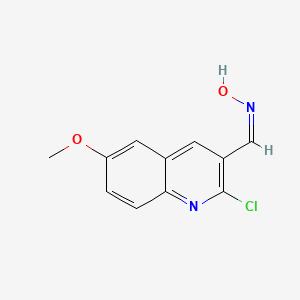
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)




